2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-bromophenyl groups and one 4-methoxyphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline and 4-methoxyaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atoms in the 4-bromophenyl groups can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of 2,4-Bis(4-methoxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine.
Oxidation: Formation of 2,4-Bis(4-bromophenyl)-6-(4-formylphenyl)-1,3,5-triazine.
Reduction: Formation of partially or fully reduced triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis(4-chlorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
- 2,4-Bis(4-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
- 2,4-Bis(4-iodophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
Uniqueness: The presence of bromine atoms in 2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
863111-67-5 |
---|---|
Molekularformel |
C22H15Br2N3O |
Molekulargewicht |
497.2 g/mol |
IUPAC-Name |
2,4-bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C22H15Br2N3O/c1-28-19-12-6-16(7-13-19)22-26-20(14-2-8-17(23)9-3-14)25-21(27-22)15-4-10-18(24)11-5-15/h2-13H,1H3 |
InChI-Schlüssel |
RNYNIXOXURSYNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.